2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1,2,4-triazolidine-3-thione
Description
Chemical Identity: The compound, commonly known as prothioconazole (IUPAC name: (RS)-2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-1,2,4-triazole-3-thione), is a systemic triazolinthione fungicide developed by Bayer AG and introduced in 2004 . Its molecular formula is C₁₄H₁₅Cl₂N₃OS (molecular weight: 344.26 g/mol; CAS: 178928-70-6) .
Properties
IUPAC Name |
2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazolidine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,18,20H,5-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCARSQBZDYOIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)NCN3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904839 | |
| Record name | 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazolidine-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222408-90-4 | |
| Record name | 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazolidine-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222408-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1,2,4-triazolidine-3-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222408904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazolidine-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazolidine-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1,2,4-triazolidine-3-thione , commonly known as Prothioconazole, is a triazole derivative primarily utilized as a fungicide in agricultural practices. Its biological activity has garnered attention due to its efficacy against various fungal pathogens, as well as its metabolic behavior in biological systems. This article delves into the biological activity of Prothioconazole, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
Prothioconazole has the following molecular formula:
- Molecular Formula : C14H15Cl2N3OS
- CAS Number : 178928-70-6
Structural Representation
The structural formula of Prothioconazole includes a triazole ring and a chlorocyclopropyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 344.26 g/mol |
| Melting Point | 137–139 °C |
| Solubility | Soluble in organic solvents |
Prothioconazole acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately results in cell death. The compound's mode of action is similar to other triazole fungicides, making it effective against a broad spectrum of fungal pathogens.
Key Mechanisms:
- Ergosterol Biosynthesis Inhibition : Disrupts the synthesis pathway leading to compromised cell membrane integrity.
- Fungal Growth Inhibition : Prevents spore germination and mycelial growth.
Efficacy Against Fungal Pathogens
Prothioconazole has demonstrated significant antifungal activity against various pathogens, including:
- Fusarium spp.
- Botrytis cinerea
- Rhizoctonia solani
In laboratory studies, Prothioconazole exhibited low effective concentration (EC50) values, indicating its potency as a fungicide.
Acute Toxicity Studies
Prothioconazole has been evaluated for acute toxicity in several studies:
- Oral LD50 : Greater than 6200 mg/kg in rats.
- Dermal LD50 : Greater than 2000 mg/kg.
- Inhalation LC50 : Greater than 4990 mg/m³.
These findings suggest that Prothioconazole has low acute toxicity and is relatively safe for use when applied according to guidelines.
Chronic Exposure Studies
Long-term exposure studies have shown that while Prothioconazole is generally safe at recommended doses, higher concentrations can lead to liver enzyme alterations and histopathological changes in the kidneys and liver of test animals .
| Study Type | Observations |
|---|---|
| Acute Toxicity | Low toxicity across various routes of exposure |
| Short-term Studies | Mild increases in liver enzymes at higher doses |
| Long-term Studies | Histopathological changes observed at elevated doses |
Agricultural Applications
Prothioconazole is widely used in crop protection programs. In field trials, it has been effective against leaf spot diseases in cereals and various fruit crops. For instance, a study on wheat crops showed a significant reduction in Fusarium head blight when treated with Prothioconazole compared to untreated controls.
Environmental Impact Assessments
Studies assessing the environmental impact of Prothioconazole indicate that it has low persistence in soil and water systems. Its rapid degradation reduces the risk of accumulation and potential ecological harm .
Scientific Research Applications
Structural Characteristics
Prothioconazole features a triazole ring, which is crucial for its biological activity. The presence of the chlorocyclopropyl and chlorophenyl groups enhances its efficacy against fungal pathogens.
Fungicidal Activity
Prothioconazole is predominantly used as a fungicide in various crops, including cereals, fruits, and vegetables. Its mode of action involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to cell death and effectively controls fungal growth.
Efficacy Against Fungal Diseases
- Target Pathogens : Prothioconazole is effective against a range of fungal pathogens such as Fusarium, Botrytis, and Rhizoctonia species.
- Application Rates : Typical application rates range from 0.5 to 1.5 kg/ha, depending on the crop and disease severity.
Case Studies
- Cereal Crops : In a study conducted on wheat and barley, Prothioconazole demonstrated significant reductions in Fusarium head blight (FHB) incidence compared to untreated controls. The application resulted in improved yield and grain quality due to lower mycotoxin levels.
- Fruit Production : Research on apple orchards showed that Prothioconazole effectively managed apple scab (Venturia inaequalis), leading to increased fruit quality and marketability.
- Vegetable Crops : Trials on tomatoes indicated that Prothioconazole reduced the incidence of gray mold (Botrytis cinerea), enhancing overall crop health and yield.
Resistance Management
Prothioconazole's unique mode of action makes it a valuable tool in integrated pest management (IPM) strategies. Its use can help mitigate resistance development in fungal populations when rotated with other fungicides having different modes of action.
Toxicological Profile
Prothioconazole has undergone extensive toxicological evaluation. Studies indicate low toxicity to mammals, birds, and aquatic organisms when used according to label directions. However, it is essential to monitor application rates to minimize environmental impact.
Regulatory Status
Prothioconazole is registered for use in many countries, including the United States and European Union member states. Regulatory agencies have established guidelines to ensure safe usage while protecting non-target organisms.
Comparison with Similar Compounds
Structural Features :
- A chlorinated cyclopropyl group and a 2-chlorophenyl moiety linked to a hydroxypropyl backbone.
- A 1,2,4-triazolidine-3-thione ring, critical for its antifungal activity .
Mode of Action :
Prothioconazole inhibits ergosterol biosynthesis by binding to fungal CYP51 (sterol 14α-demethylase) , disrupting membrane integrity . Unlike other azoles, it binds CYP51 via a distinct mechanism, enabling activity against resistant strains .
Applications :
Used for cereal crop protection (e.g., wheat, barley) against pathogens like Fusarium and Septoria. It exhibits protective, curative, and eradicative effects .
Physicochemical Properties :
- Water solubility : pH-dependent (5.0 mg/L at pH 4; 2.0 g/L at pH 9) .
- Melting point : 249.1°C; vapor pressure : 0 mmHg at 25°C .
Table 1: Structural and Functional Comparison
Key Differentiators:
Stereospecific Activity : Prothioconazole’s enantiomers (R and S) exhibit differential antifungal activity, with the (-)-enantiomer showing superior efficacy in some studies . Most triazoles lack chiral centers, simplifying their synthesis but limiting targeted action.
pH-Dependent Solubility : Unlike tebuconazole and epoxiconazole, prothioconazole’s solubility increases 400-fold under alkaline conditions, enhancing systemic mobility in plants .
Resistance Management : Its unique CYP51 binding reduces cross-resistance with older azoles, making it effective against strains resistant to tebuconazole .
Environmental Niche : Prothioconazole’s use as a seed coat exerts selective pressure on soil fungi, altering microbial communities—a trait less documented in other triazoles .
Preparation Methods
Preparation of 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol (Compound IV)
Compound IV is synthesized via a Friedel-Crafts alkylation reaction between 2-chlorophenylacetyl chloride and 1-chlorocyclopropane-carbaldehyde. Key steps include:
- Reaction Conditions : Toluene as the solvent, aluminum trichloride (AlCl₃) as the Lewis catalyst, and a temperature of 0–5°C to minimize side reactions.
- Workup : The crude product is purified via fractional distillation under reduced pressure (40–50°C at 10 mmHg), yielding a colorless liquid with >85% purity.
Cyclocondensation with Hydrazine Hydrate
The triazolidine-thione ring is formed by reacting Compound IV with hydrazine hydrate in methanol:
- Procedure : A mixture of Compound IV (125 g, 0.44 mol) and hydrazine hydrate (224 g, 4.47 mol) in methanol (1.25 L) is stirred at 75–80°C for 4–5 hours.
- Monitoring : Reaction progress is tracked via HPLC, ensuring complete consumption of the starting material.
- Isolation : The product is precipitated by adding water, filtered, and washed with cold methanol. Further purification involves dissolution in ethyl acetate, treatment with anhydrous sodium sulfate, and HCl gas bubbling to yield the thione.
Oxidation to Triazolidine-3-thione
The final oxidation step converts the intermediate thiol to the thione moiety:
- Oxidizing Agent : Hydrogen peroxide (30% w/v) in acetic acid or formic acid.
- Conditions : Stirring at 20–30°C for 1–2 hours in dichloromethane.
- Yield : 92–95% with <1% residual thiol impurities.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Optimization
Patents highlight modifications to enhance scalability:
- Solvent Selection : Replacing diethyl ether with methanol reduces flammability risks.
- Catalyst-Free Conditions : Avoiding palladium or zinc reagents cuts costs.
- Crystallization : Ethyl acetate/hexane mixtures improve crystal morphology for filtration.
Comparative Analysis of Synthetic Routes
| Parameter | U.S. Pat. No. 5,789,430 | Improved Process |
|---|---|---|
| Yield | 72% | 92–95% |
| Purity | 90% | ≥98% |
| Key Solvent | Diethyl ether | Methanol |
| Catalysts | AlCl₃ | None |
| Scalability | Limited | High |
Challenges and Solutions
Q & A
Q. What synthetic routes are available for 2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1,2,4-triazolidine-3-thione, and how can reaction conditions be optimized?
A common approach involves reacting precursor compounds with halogenated acetamides in ethanol under reflux, using sodium acetate as a catalyst. For example, analogous triazole-thione derivatives are synthesized via nucleophilic substitution reactions between thione precursors and chloroacetamide derivatives under controlled pH and temperature (e.g., 30 minutes at 60–70°C) . Optimization requires iterative testing of molar ratios, solvent polarity, and reaction time. Statistical methods like Design of Experiments (DoE) can systematically reduce trial runs by identifying critical variables (e.g., temperature, catalyst concentration) and their interactions .
Q. Which physical properties of this compound are critical for experimental handling and characterization?
Key properties include:
These parameters guide solvent selection, purification methods (e.g., recrystallization), and analytical techniques like HPLC or NMR .
Q. How can researchers design initial bioactivity assays for this compound?
Begin with in vitro antifungal assays using standardized microbial strains (e.g., Candida albicans or agricultural pathogens). Dose-response curves (0.1–100 µg/mL) and positive controls (e.g., Prothioconazole) are critical. Structural analogs with 3-chlorophenyl groups have shown enhanced microbial target binding, suggesting this compound’s bioactivity may derive from similar mechanisms . Use microplate readers for high-throughput screening and validate results with colony-forming unit (CFU) counts .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions. For example, ICReDD’s integrated approach combines reaction path searches, transition-state analysis, and Bayesian optimization to prioritize synthetic routes with high yield and low energy barriers . Molecular dynamics simulations further elucidate solvent effects and stereochemical outcomes .
Q. How should researchers address contradictory bioactivity data in comparative studies?
Contradictions often arise from variations in assay conditions (e.g., pH, incubation time) or microbial strain resistance. Mitigation strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., CLSI guidelines).
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across analogs (e.g., 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione) to isolate substituent effects .
- Metabolomic Profiling : Use LC-MS to detect degradation products or metabolites influencing activity .
Q. What methodologies optimize this compound’s efficacy in antifungal applications?
Leverage combinatorial chemistry to synthesize derivatives with modified cyclopropyl or chlorophenyl groups. Test synergistic effects with commercial fungicides (e.g., azoles) to overcome resistance. In planta experiments using potato or wheat models can validate field efficacy, with zoospore motility assays (e.g., leucine-dependent signaling pathways) providing mechanistic insights .
Q. How can heterogeneous catalysis enhance synthesis scalability?
Immobilize catalysts (e.g., Pd/C or zeolites) to improve reaction turnover and reduce purification steps. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently, while process simulation tools (Aspen Plus) model large-scale production parameters (e.g., heat transfer, reactor volume) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
